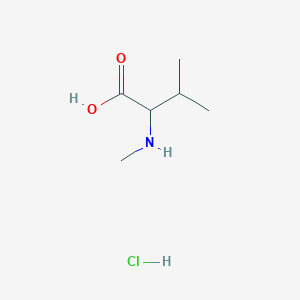

N-Methyl-DL-valine hydrochloride

概要

説明

N-Methyl-DL-valine hydrochloride: is a derivative of valine, an essential amino acid. This compound is known for its role in various biochemical processes and its application in scientific research. It is metabolized into several other amino acids and acids, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid .

準備方法

Synthetic Routes and Reaction Conditions: N-Methyl-DL-valine hydrochloride can be synthesized through the methylation of DL-valine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions: N-Methyl-DL-valine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding oxo derivative.

Reduction: The compound can be reduced to form N-methyl-DL-valinol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products:

Oxidation: N-Methyl-DL-valine oxo derivative.

Reduction: N-Methyl-DL-valinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Peptide Synthesis

Overview:

N-Methyl-DL-valine hydrochloride serves as a crucial building block in the synthesis of peptides. It enhances the stability and bioactivity of peptide-based drugs, making it a valuable component in therapeutic development.

Applications:

- Therapeutic Agents: Used in creating peptides that target specific biological pathways, aiding in the treatment of various diseases.

- Stability Improvement: The incorporation of N-Methyl-DL-valine can improve the resistance of peptides to enzymatic degradation.

Case Study:

In a study focused on peptide design, researchers utilized N-Methyl-DL-valine to synthesize a series of peptide analogs that exhibited improved binding affinity to their biological targets compared to their non-methylated counterparts .

Drug Development

Overview:

The pharmaceutical industry employs this compound in the design of novel drugs, particularly as inhibitors that modulate protein interactions.

Applications:

- Inhibitor Design: The compound is instrumental in developing inhibitors that can effectively target and modulate the activity of specific proteins involved in disease pathways.

- Enhanced Drug Efficacy: By improving the pharmacokinetic properties of drugs, N-Methyl-DL-valine contributes to more effective treatments with reduced side effects.

Data Table: Drug Development Applications

| Application Area | Specific Use Case | Outcome |

|---|---|---|

| Inhibitor Design | Targeting cancer-related proteins | Increased efficacy in preclinical trials |

| Pharmacokinetics | Modifying drug release profiles | Improved bioavailability |

Biotechnology

Overview:

In biotechnological applications, this compound is used for developing enzyme inhibitors and studying metabolic pathways.

Applications:

- Enzyme Inhibitors: Researchers utilize this compound to create inhibitors that can be applied in various industrial processes.

- Metabolic Studies: It aids in understanding metabolic processes by serving as a substrate or inhibitor in enzymatic reactions.

Case Study:

A recent investigation explored the use of N-Methyl-DL-valine as an enzyme inhibitor in metabolic engineering. The study demonstrated that modifying enzyme activity with this compound could lead to enhanced production yields of desired metabolites .

Neuroscience Research

Overview:

this compound plays a role in neuroscience by facilitating studies on neurotransmitter systems.

Applications:

- Neurological Disorder Investigations: The compound is valuable for researching conditions such as depression and anxiety by examining neurotransmitter interactions.

- Therapeutic Development: Insights gained from these studies may lead to new treatments for neurological disorders.

Structural Biology

Overview:

In structural biology, N-Methyl-DL-valine is used to elucidate the structure-function relationships of proteins.

Applications:

- Protein Interaction Studies: It assists researchers in understanding how protein structures influence their functions and interactions within biological systems.

- Drug Design Optimization: Insights gained from structural studies can inform the design of more effective drugs targeting specific proteins.

作用機序

N-Methyl-DL-valine hydrochloride exerts its effects through several biochemical pathways:

類似化合物との比較

- N-Methyl-L-valine hydrochloride

- DL-Valine

- L-Valine

Comparison:

- N-Methyl-DL-valine hydrochloride vs. N-Methyl-L-valine hydrochloride: Both compounds are methylated derivatives of valine, but they differ in their stereochemistry. This compound contains both D- and L-forms, while N-Methyl-L-valine hydrochloride contains only the L-form.

- This compound vs. DL-Valine: DL-Valine is the non-methylated form of the compound. The methylation in this compound enhances its hydrophobicity and cell permeability.

- This compound vs. L-Valine: L-Valine is the naturally occurring form of valine. The addition of a methyl group in this compound alters its biochemical properties and applications .

生物活性

N-Methyl-DL-valine hydrochloride, a derivative of the amino acid valine, has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including medicinal chemistry and metabolic studies. This article provides an in-depth exploration of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.634 g/mol |

| Density | 0.995 g/cm³ |

| Melting Point | 82-84 °C |

| CAS Number | 2566-32-7 |

This compound is notable for its role in metabolic pathways and its modification of other compounds, enhancing their biological activity.

Metabolic Pathways

N-Methyl-DL-valine is metabolized into several important metabolites, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid. These metabolites are crucial for various physiological functions and can influence metabolic health . The compound's involvement in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, highlights its significance in enhancing drug permeability and efficacy through hydrophobic functionalization .

Enzymatic Interactions

N-Methyl-DL-valine has been studied for its effect on glycine N-methyltransferase (GNMT), an enzyme that plays a key role in methyl group metabolism. Research indicates that the N-terminal acetylation of valine can significantly affect the kinetic parameters of GNMT, altering its inhibition by folate and impacting overall enzyme activity . This suggests that N-Methyl-DL-valine may influence methylation processes within cells.

PPARγ Agonistic Activity

Recent studies have identified N-substituted valine derivatives as having unique binding properties to peroxisome proliferator-activated receptor gamma (PPARγ). For instance, a related compound demonstrated dual PPARγ/PPARα agonistic activity and was effective in preventing lipid accumulation in hepatoma cells . This indicates potential applications for N-Methyl-DL-valine derivatives in managing metabolic disorders such as obesity and diabetes.

Case Studies and Research Findings

- Mitochondrial Function : In a study analyzing mitochondrial propionyl-CoA carboxylase activity, it was found that derivatives of valine could modulate metabolic pathways critical for energy production from amino acids . This underscores the potential role of N-Methyl-DL-valine in mitochondrial health.

- Adipocyte Differentiation : A novel derivative of valine exhibited significant effects on adipocyte differentiation and insulin sensitivity. This research suggests that modifications to the valine structure can lead to enhanced biological activities relevant to obesity treatment .

- Inhibition Studies : The inhibitory effects of N-Methyl-DL-valine on specific enzymatic pathways have been documented, showcasing its potential as a biochemical tool for manipulating metabolic processes .

特性

IUPAC Name |

3-methyl-2-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAKGSVMNLYWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。